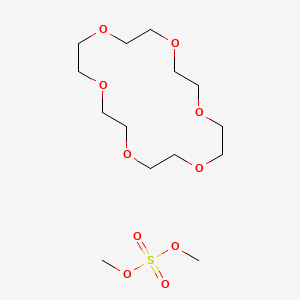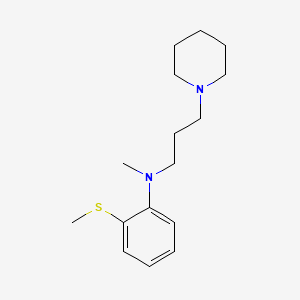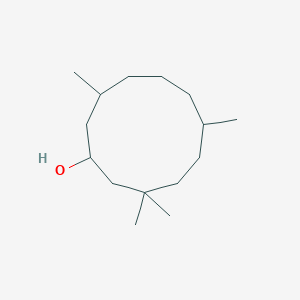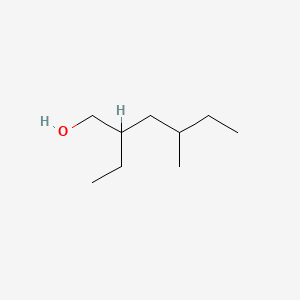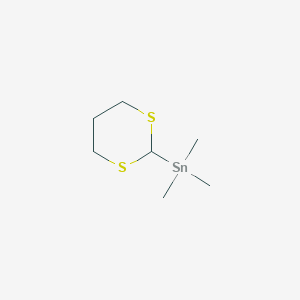
3,6-Diaminocyclohexa-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diaminocyclohexa-3,5-diene-1,2-dione is an organic compound characterized by a six-membered ring structure with two amino groups and two keto groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diaminocyclohexa-3,5-diene-1,2-dione typically involves the oxidation of catechol derivatives or hydroquinone in the presence of azide ions. One efficient method is the Decker oxidation, where potassium ferricyanide is used as an oxidizing agent . This one-pot chemical oxidative method allows for the formation of diamino benzoquinones with high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chemical oxidation processes similar to those used in laboratory synthesis. The use of robust oxidizing agents and controlled reaction conditions ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Diaminocyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Electrophiles like alkyl halides can react with the amino groups under mild conditions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Diaminocyclohexa-3,5-diene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive amino and keto groups.
Medicine: Explored for its potential antitumor and antimalarial activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3,6-Diaminocyclohexa-3,5-diene-1,2-dione involves its highly reactive keto groups, which act as strong electrophilic centers. These centers attract nucleophilic species, leading to various addition reactions . The compound’s reactivity is further enhanced by the presence of amino groups, which can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione: Similar structure but with chlorine substituents.
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: Contains four amino groups, offering different reactivity and applications.
Uniqueness: 3,6-Diaminocyclohexa-3,5-diene-1,2-dione is unique due to its balanced combination of amino and keto groups, providing a versatile platform for various chemical reactions and applications. Its structure allows for a wide range of modifications, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
70703-31-0 |
|---|---|
Molekularformel |
C6H6N2O2 |
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
3,6-diaminocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C6H6N2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,7-8H2 |
InChI-Schlüssel |
PWUJYMMPVQHCLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(=O)C(=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
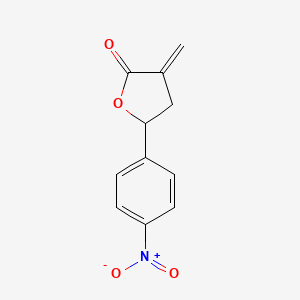
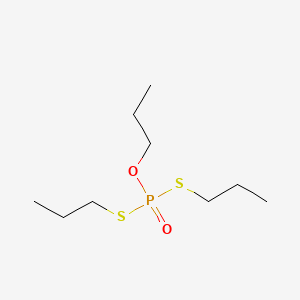

![2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate](/img/structure/B14460353.png)

![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)
